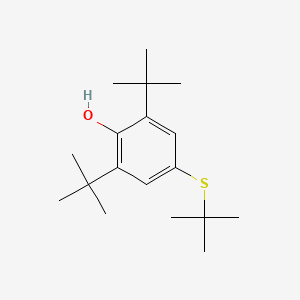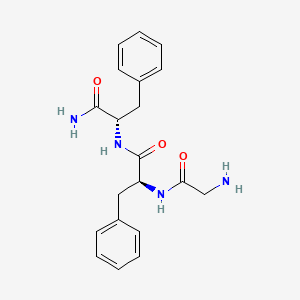
4'-Methoxy-2-(morpholinoimino)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methoxy-2-(morpholinoimino)acetophenone is a synthetic organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of a methoxy group at the 4’ position and a morpholinoimino group at the 2 position of the acetophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-2-(morpholinoimino)acetophenone typically involves the reaction of 4’-methoxyacetophenone with morpholine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Methoxy-2-(morpholinoimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or morpholinoimino groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4’-Methoxy-2-(morpholinoimino)acetophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may affect cellular pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
4’-Methoxyacetophenone: Lacks the morpholinoimino group, making it less versatile in certain reactions.
2-Morpholinoacetophenone: Lacks the methoxy group, affecting its chemical reactivity and biological activity.
4’-Hydroxy-2-(morpholinoimino)acetophenone: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical properties.
Uniqueness: 4’-Methoxy-2-(morpholinoimino)acetophenone is unique due to the presence of both methoxy and morpholinoimino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
25561-40-4 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
(2E)-1-(4-methoxyphenyl)-2-morpholin-4-yliminoethanone |
InChI |
InChI=1S/C13H16N2O3/c1-17-12-4-2-11(3-5-12)13(16)10-14-15-6-8-18-9-7-15/h2-5,10H,6-9H2,1H3/b14-10+ |
InChI-Schlüssel |
LPMCEWODBBDXFL-GXDHUFHOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)/C=N/N2CCOCC2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C=NN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)








